1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine
Overview
Description
1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrrolopyrimidines12. Pyrrolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring3.
Synthesis Analysis
The synthesis of pyrrolopyrimidines has been reported in various studies14. For instance, the synthesis of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues has been reported1. The synthesis involved the use of readily available alkynones as Michael acceptors, effectively eliminating the need for subsequent oxidation5.
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidines has been characterized using various techniques such as ATR-FTIR, 1H NMR, and 13C NMR4. For example, the ATR-FTIR spectrum showed peaks at 3047 cm−1 (=C–H, Stretch), 1661 cm−1 (C=O, Stretch), 1561 cm−1 (C=C, Stretch), 1418 cm−1 (C–H, Band), 1242 cm−1 (C–N, Stretch), and 788 cm−1 (C–Cl, Stretch)4.
Chemical Reactions Analysis
Pyrrolopyrimidines have been involved in various chemical reactions. For instance, they have been used as potential inhibitors against PARP-11. The compounds were evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines1.Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrimidines have been analyzed using various techniques. For example, the melting point of a certain pyrrolopyrimidine derivative was found to be between 212–214 ℃4.Scientific Research Applications
1. Anti-inflammatory Activities
- Application Summary : Pyrimidines, including 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. α-Amylase Inhibitors
- Application Summary : Pyrrolo[2,3-d]pyrimidine-based analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .
- Methods of Application : The compounds were synthesized and their inhibitory effects on the α-amylase enzyme were evaluated through in vitro antidiabetic analysis .
- Results or Outcomes : Compounds 5b, 6c, 7a, and 7b showed excellent antidiabetic action with IC50 values in the 0.252–0.281 mM range .
3. Treatment of Disorders Involving Elevated Plasma Blood Glucose
- Application Summary : The compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
- Results or Outcomes : The compounds were found to be effective in reducing blood glucose .
4. Cancer Therapy
- Application Summary : Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Results or Outcomes : This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .
5. Antioxidant Activities
- Application Summary : Pyrimidines, including 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, display a range of pharmacological effects including antioxidant activities . They can neutralize free radicals and other reactive species, thereby preventing oxidative stress and associated diseases .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
6. Antimicrobial Activities
- Application Summary : Pyrimidines, including 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, also exhibit antimicrobial activities . They can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial agents .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antimicrobial effects .
7. Antiviral Activities
- Application Summary : Pyrimidines, including 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, also exhibit antiviral activities . They can inhibit the replication of various viruses, making them potential candidates for the development of new antiviral agents .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .
8. Antituberculosis Activities
- Application Summary : Pyrimidines, including 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, also exhibit antituberculosis activities . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antituberculosis effects .
Safety And Hazards
While specific safety and hazard information for 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine is not readily available, it is generally recommended to avoid breathing mist, gas or vapours of similar compounds, avoid contact with skin and eyes, and use personal protective equipment7.
Future Directions
Pyrrolopyrimidines have shown promising results in various fields, particularly in the development of new antituberculosis drugs8. They have also been explored as potential anti-cancer therapeutic targets6. Future research could focus on the synthesis of novel pyrrolopyrimidine analogs possessing enhanced activities with minimum toxicity8.
properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H5,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTARVYKZCLFGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC(=C21)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438465 | |
Record name | 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
CAS RN |
18620-92-3 | |
Record name | 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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